4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
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Overview
Description
4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a pyridazine ring, and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable halogenated pyridazine derivative reacts with piperazine.
Sulfonylation: The piperazine nitrogen is sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine.
Morpholine Addition: Finally, the morpholine ring is attached through a nucleophilic substitution reaction, typically using a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the piperazine or pyridazine rings, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Triethylamine, sodium hydroxide.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine has been explored for various scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound’s interactions with biological targets are studied to understand its pharmacodynamics and pharmacokinetics.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
- **4-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
- **4-(5-(4-(Ethylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
- **4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyrimidin-3-yl)morpholine
Uniqueness
Compared to similar compounds, 4-(5-(4-(Methylsulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine exhibits unique pharmacological properties due to the specific arrangement of its functional groups. The presence of the methylsulfonyl group enhances its solubility and bioavailability, while the combination of piperazine and pyridazine rings contributes to its binding affinity and specificity towards certain biological targets .
Properties
IUPAC Name |
4-[5-(4-methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S/c1-22(19,20)18-4-2-16(3-5-18)12-10-13(15-14-11-12)17-6-8-21-9-7-17/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOIIADNAYEHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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